molecular formula C12H15FO B7937884 1-(3-Fluoro-5-methylphenyl)pentan-1-one

1-(3-Fluoro-5-methylphenyl)pentan-1-one

Cat. No.: B7937884
M. Wt: 194.24 g/mol
InChI Key: LXUOALZGXLEOQL-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant.

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylphenyl)pentan-1-one typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable alkylating agent, such as pentan-1-one, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)pentan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)pentan-1-one has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic and toxicological studies.

    Biology: Researchers study its effects on biological systems to understand its pharmacological properties and potential therapeutic applications.

    Medicine: It is investigated for its potential use in developing new medications for treating neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)pentan-1-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy levels, and heightened alertness. The molecular targets and pathways involved include the inhibition of monoamine transporters, which results in elevated levels of neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)pentan-1-one is similar to other synthetic cathinones, such as:

These compounds share similar stimulant effects but differ in their potency, duration of action, and specific pharmacological properties.

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-3-4-5-12(14)10-6-9(2)7-11(13)8-10/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUOALZGXLEOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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